molecular formula C26H23NO3 B11293831 3,9-dibenzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3,9-dibenzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11293831
M. Wt: 397.5 g/mol
InChI Key: KEZJISQTOFMEJO-UHFFFAOYSA-N
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Description

3,9-Dibenzyl-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with a unique structure that combines elements of chromene and oxazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dibenzyl-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a coumarin derivative, followed by a series of alkylation and cyclization steps to introduce the oxazine ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of green chemistry principles, such as employing environmentally benign solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

3,9-Dibenzyl-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the molecule .

Scientific Research Applications

3,9-Dibenzyl-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,9-Dibenzyl-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved .

Properties

Molecular Formula

C26H23NO3

Molecular Weight

397.5 g/mol

IUPAC Name

3,9-dibenzyl-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C26H23NO3/c1-18-21-12-13-24-23(16-27(17-29-24)15-20-10-6-3-7-11-20)25(21)30-26(28)22(18)14-19-8-4-2-5-9-19/h2-13H,14-17H2,1H3

InChI Key

KEZJISQTOFMEJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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